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molecular formula C10H8FN3O2 B8481478 2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8481478
M. Wt: 221.19 g/mol
InChI Key: CXYWXLUYCHDQCN-UHFFFAOYSA-N
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Patent
US09440982B2

Procedure details

The title compound was synthesized following the same general protocol as described in Example A11 using 2-fluoro-6-iodo-3-methylbenzoic acid and 2H-1,2,3-triazole. ESI-MS (m/z): 222 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7](I)[C:3]=1[C:4]([OH:6])=[O:5].[N:13]1[NH:14][N:15]=[CH:16][CH:17]=1>>[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([N:14]2[N:15]=[CH:16][CH:17]=[N:13]2)[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1C)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1C)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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